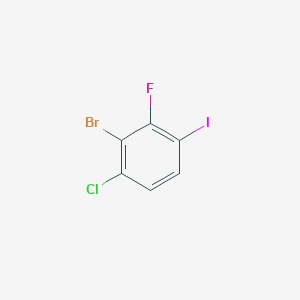

2-Bromo-1-chloro-3-fluoro-4-iodobenzene

Description

BenchChem offers high-quality 2-Bromo-1-chloro-3-fluoro-4-iodobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-chloro-3-fluoro-4-iodobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-chloro-3-fluoro-4-iodobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFI/c7-5-3(8)1-2-4(10)6(5)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOMRYSYPOATCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)Br)F)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Precision Protocol: IUPAC Nomenclature for Polysubstituted Benzenes

Content Type: Technical Whitepaper / Operational Guide Target Audience: Medicinal Chemists, Patent Attorneys, Regulatory Affairs Specialists

Executive Summary

In drug development and patent litigation, ambiguity is a liability. While software tools (ChemDraw, ACD/Name) generate names automatically, they often default to "General IUPAC Names" rather than the Preferred IUPAC Name (PIN) required for regulatory precision.

This guide bridges the gap between the 1979/1993 conventions and the 2013 IUPAC Recommendations (Blue Book) . It provides a rigorous, algorithmic approach to naming polysubstituted benzenes, focusing on the hierarchy of operations that dictates the Principal Functional Group (PFG) , the selection of Retained Names , and the often-misunderstood Lowest Locant Set rule.

Part 1: The Hierarchy of Operations

Naming is not arbitrary; it is a hierarchical filtration process. To determine the PIN of a polysubstituted benzene, you must apply rules in a strict order of seniority.

The Seniority Cascade (P-41 to P-44)

The first step is identifying the Principal Functional Group (PFG). The PFG determines the suffix of the parent name and automatically assigns position #1 on the benzene ring (unless the parent is a retained name like p-cresol, though such usage is restricted in PINs).

Table 1: Functional Group Priority for Benzene Derivatives (Descending Order)

| Rank | Class | Formula | Suffix (Parent) | Prefix (Substituent) |

| 1 | Carboxylic Acids | –COOH | -oic acid | Carboxy- |

| 2 | Sulfonic Acids | –SO₃H | -sulfonic acid | Sulfo- |

| 3 | Esters | –COOR | -oate | (Alkoxy)carbonyl- |

| 4 | Amides | –CONH₂ | -amide | Carbamoyl- |

| 5 | Nitriles | –CN | -nitrile | Cyano- |

| 6 | Aldehydes | –CHO | -al (or -carbaldehyde) | Formyl- |

| 7 | Ketones | –C(O)R | -one | Oxo- |

| 8 | Alcohols/Phenols | –OH | -ol | Hydroxy- |

| 9 | Amines | –NH₂ | -amine | Amino- |

| 10 | Ethers/Halides | –OR, –X | None (Prefix only) | Alkoxy-, Halo- |

Critical Insight: If a benzene ring contains both a carboxylic acid and an amine, the acid wins. The compound is a benzoic acid , not an aniline. The amine becomes an "amino-" substituent.

Part 2: Retained Names vs. Systematic Names

The 2013 Blue Book significantly restricted the list of "Retained Names" acceptable as PINs. Using deprecated common names in patent claims can lead to indefiniteness rejections.

The "Green List" (Acceptable PINs)

These names must be used as the parent structure if the relevant functional group is the PFG.

-

Benzoic acid (not Benzenecarboxylic acid)[1]

-

Aniline (not Benzenamine)

-

Benzaldehyde [1]

-

Benzoic acid [1]

-

Toluene (Acceptable, but Methylbenzene is often preferred in complex substitution)

The "Red List" (Deprecated for PINs)

These are acceptable in general nomenclature but should be avoided in regulatory filings (PINs).

-

Xylene

Use Dimethylbenzene -

Cresol

Use Methylphenol -

Toluidine

Use Methylaniline -

Styrene

Use Ethenylbenzene [3]

Part 3: The Algorithm of Numbering

The most common error in polysubstituted benzene nomenclature is the "Lowest Sum Rule." This rule does not exist. IUPAC uses the Lowest Locant Set rule (P-14.4).

The Protocol

-

Fix Position 1: Assign locant 1 to the PFG (or the substituent defined by the retained parent name).[2]

-

Generate Sets: Number the ring in both directions (clockwise and counter-clockwise).

-

Compare Term-by-Term: Compare the two sets of numbers in ascending order. The set with the lower number at the first point of difference wins.[4][5][6]

-

Tie-Breaker: If locant sets are identical, assign the lower number to the substituent that comes first alphabetically.

Visualization: The Naming Logic Flow

The following diagram illustrates the decision process for selecting the parent and numbering the ring.

Figure 1: Decision tree for determining the Preferred IUPAC Name (PIN) of polysubstituted benzenes.

Part 4: Technical Case Studies

Case A: The "Lowest Sum" Trap

Structure: A benzene ring substituted with Chlorine at positions 1 and 2, and a Nitro group at position 4.

-

Option 1 (1,2,4): 1,2-dichloro-4-nitrobenzene.

-

Option 2 (1,3,4): 4-nitro-1,2-dichlorobenzene (numbering from nitro).

-

Option 3 (1,4,5): Numbering to give nitro #1 but going the "long way".

Analysis:

-

Set A: 1, 2, 4

-

Set B: 1, 3, 4

-

Set C: 1, 4, 5

-

Comparison: Compare term 2. Set A has "2".[7][3][8] Set B has "3".[9] Set A wins immediately.

-

Result: 1,2-dichloro-4-nitrobenzene.

-

Note: The sum of A is 7.[4] The sum of B is 8. While the sum rule works here, it fails in complex scenarios. Always use term-by-term comparison.

Case B: Alphabetical Tie-Breaker

Structure: 1-Chloro-3-nitrobenzene (or is it 1-nitro-3-chlorobenzene?)

-

Both substituents are equal priority (prefixes).

-

Numbering clockwise from Cl: 1, 3

-

Numbering clockwise from NO₂: 1, 3

-

Locant Sets are Identical.

-

Rule: Alphabetical preference applies to the index. C hloro comes before N itro.

-

PIN: 1-Chloro-3-nitrobenzene.

Case C: Retained Parent Dominance

Structure: 3-Chlorotoluene vs 1-Chloro-3-methylbenzene.

-

Rule: Toluene is a retained PIN. The methyl group is defined as position 1 automatically.

-

Numbering: The chloro group is at position 3.

-

PIN: 3-Chlorotoluene (or m-Chlorotoluene in general nomenclature, but 1-chloro-3-methylbenzene is the systematic alternative).

-

Refinement: For PINs, IUPAC 2013 allows "1-chloro-3-methylbenzene" OR "3-chlorotoluene". However, if the derivative is "3-chlorotoluidine", the PIN must be 3-chloro-4-methylaniline (using the senior parent aniline).

Part 5: Common Pitfalls in Pharma Patents

-

Using "Toluidine" in Claims:

-

Risk:[10] "Toluidine" implies a methyl and an amine. If you claim "4-chloro-2-toluidine", you are using a deprecated parent.

-

Correction: Use 4-chloro-2-methylaniline . This ensures the Nitrogen is at C1 and the Methyl is at C2, removing structural ambiguity.

-

-

Ignoring the "First Point of Difference":

-

Mixing Common and Systematic Numbering:

-

Never mix ortho/meta/para with numerical locants in the same name (e.g., "2-chloro-para-xylene" is invalid). Use "2-chloro-1,4-dimethylbenzene".

-

References

-

IUPAC Nomenclature of Organic Chemistry (Blue Book 2013). Rule P-14.4 (Numbering)

-

Source:

-

-

IUPAC Recommend

-

Source:

-

-

Functional Group Priorities (P-41).

-

Source:

-

-

Lowest Locant Set Definition.

-

Source:

-

Sources

- 1. IUPAC Nomenclature Rules for Benzene | QUÃMICA ORGÃNICA [quimicaorganica.net]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Blue Book chapter P-1 [iupac.qmul.ac.uk]

- 4. quora.com [quora.com]

- 5. echemi.com [echemi.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. acdlabs.com [acdlabs.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 12. cuyamaca.edu [cuyamaca.edu]

- 13. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

Synthesis and Discovery of Novel Polyhalogenated Aromatic Compounds

Executive Summary

The precise installation of multiple halogen atoms onto aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Beyond simple lipophilicity modulation, polyhalogenated motifs drive critical interactions—such as halogen bonding (σ-hole interactions)—and block metabolic soft spots (e.g., CYP450 oxidation). This guide moves beyond classical Electrophilic Aromatic Substitution (EAS), which lacks the regiocontrol required for complex polyhalogenated systems, to detail advanced methodologies: Halogen Dance (HD) rearrangements , Transition-Metal Catalyzed C-H Activation , and Fluorine-Specific Exchange (Halex) .

Strategic Design in Medicinal Chemistry

The Sigma-Hole and Halogen Bonding

Polyhalogenation creates unique electronic landscapes. Heavier halogens (Cl, Br, I) exhibit a region of positive electrostatic potential on their outer surface, known as the σ-hole . This allows them to act as Lewis acids, forming directional non-covalent bonds with backbone carbonyls or nucleophilic residues in protein targets.

Table 1: Halogen Physiochemical Properties for Rational Design

| Halogen | Van der Waals Radius (Å) | Electronegativity (Pauling) | C-X Bond Strength (kcal/mol) | σ-Hole Character | Primary Role |

| Fluorine (F) | 1.47 | 3.98 | ~116 | Negligible | Metabolic Block / Dipole Modulation |

| Chlorine (Cl) | 1.75 | 3.16 | ~81 | Moderate | Lipophilicity / Weak |

| Bromine (Br) | 1.85 | 2.96 | ~68 | Strong | Halogen Bonding / Leaving Group |

| Iodine (I) | 1.98 | 2.66 | ~57 | Very Strong | Strong Halogen Bond / Radioligand |

Metabolic Blocking

Substituting C-H bonds with C-F or C-Cl bonds at para- or benzylic positions significantly increases metabolic stability by raising the activation energy required for oxidative clearance by cytochrome P450 enzymes.

Advanced Synthetic Methodologies

The Halogen Dance (HD) Reaction

The Halogen Dance is a base-catalyzed rearrangement where a halogen atom migrates to a more thermodynamically stable position on an aromatic or heteroaromatic ring.[1] It is driven by the stability of the intermediate aryl lithium species; the proton usually ends up at the position adjacent to the most electronegative group or heteroatom.

Mechanism:

-

Lithiation: A hindered base (e.g., LDA) removes the most acidic proton (often ortho to a halogen).

-

Migration: The lithiated species undergoes rapid halogen-lithium exchange with a non-lithiated starting molecule or via an intramolecular mechanism, effectively "moving" the halogen.

-

Trapping: The final, thermodynamically stable lithio-arene is quenched with an electrophile.[2]

Caption: Mechanistic flow of the Halogen Dance. Kinetic deprotonation is followed by thermodynamic equilibration to the most stable lithio-species.

Transition-Metal Catalyzed C-H Halogenation

Unlike EAS, which is governed by electronic directing effects (ortho/para vs. meta), Pd(II) or Rh(III) catalysis utilizes Directing Groups (DGs) to activate specific C-H bonds via cyclometallation.

-

Catalysts: Pd(OAc)₂, [RhCp*Cl₂]₂.

-

Halogen Sources: N-halosuccinimides (NBS, NCS, NIS).

-

Selectivity: Strictly controlled by the geometry of the DG (e.g., amide, pyridine, oxime).

Detailed Experimental Protocol: Synthesis of a Polyhalogenated Heterocycle

Target: 3-Bromo-2-chloro-4-iodopyridine (Hypothetical scaffold demonstrating orthogonal halogen installation). Method: Sequential Directed C-H Activation and Halogen Dance.

Reagents and Equipment

-

Substrate: 2-Chloropyridine (99%).

-

Reagents: LDA (2.0 M in THF/heptane), 1,2-Dibromo-1,1,2,2-tetrafluoroethane (Br source), Iodine (I₂), n-Butyllithium (1.6 M).

-

Solvent: Anhydrous THF (distilled over Na/benzophenone).

-

Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Procedure

Stage 1: Site-Selective C3-Lithiation and Bromination

Rationale: The C3 proton in 2-chloropyridine is the most acidic due to the inductive effect of the adjacent Nitrogen and Chlorine.

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar and low-temperature thermometer. Flush with Argon.

-

Base Formation: Charge flask with anhydrous THF (50 mL) and diisopropylamine (1.1 eq). Cool to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 min to generate LDA in situ.

-

Deprotonation: Add 2-chloropyridine (10 mmol) in THF (5 mL) dropwise over 10 min, maintaining internal temp < -70°C. The solution typically turns yellow/orange.

-

Critical Checkpoint: Stir for exactly 45 min. Longer times may induce premature halogen scrambling (dance).

-

-

Quench: Add 1,2-dibromo-1,1,2,2-tetrafluoroethane (1.2 eq) rapidly.

-

Workup: Allow to warm to RT. Quench with sat. NH₄Cl. Extract with EtOAc, dry over MgSO₄, and concentrate.

-

Result: 3-Bromo-2-chloropyridine.

Stage 2: The Halogen Dance (Migration) and Iodination

Rationale: Treating 3-bromo-2-chloropyridine with LDA induces a "dance." The bromine migrates to C4 (thermodynamically preferred lithiation site is C3, but steric/electronic factors stabilize the 4-lithio-3-bromo species).

-

Lithiation: Cool a solution of LDA (1.2 eq) in THF to -78°C.

-

Addition: Add 3-bromo-2-chloropyridine (from Stage 1) dropwise.

-

Equilibration: Stir for 2 hours at -78°C. The bromine atom migrates, and the lithium ends up at the C4 position (or C5 depending on specific substitution patterns; for this scaffold, we target C4-lithiation via the dance mechanism).

-

Trapping: Add solution of Iodine (I₂, 1.5 eq) in THF.

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Characterization & Validation

Self-validating the structure of polyhalogenated aromatics requires analyzing isotope patterns and coupling constants.

-

Mass Spectrometry (LC-MS/GC-MS):

-

Cl pattern: 3:1 ratio for M : M+2.

-

Br pattern: 1:1 ratio for M : M+2.

-

Mixed Cl/Br: Distinctive "picket fence" pattern.

-

-

¹H NMR Spectroscopy:

-

Look for loss of coupling partners. A 1,2,3,4-tetrasubstituted ring will show a singlet or two doublets with small coupling constants (meta-coupling ~2 Hz) if protons remain.

-

-

¹³C NMR:

-

C-F coupling (if F is present) provides a "fingerprint" with large

(~250 Hz) and distinct

-

Safety Protocols

Working with polyhalogenation reagents involves significant hazards.

-

Lithiating Agents (n-BuLi, t-BuLi): Pyrophoric. Must be handled under inert atmosphere. Keep a bucket of sand or Class D extinguisher nearby.

-

Perfluoroalkyl Bromides: Ozone depleting and volatile. Use efficient fume hoods.

-

Exotherms: Halogen-Lithium exchange is highly exothermic. Strict temperature control (-78°C) is mandatory to prevent runaway reactions or decomposition (benzyne formation).

References

-

Schnürch, M., et al. (2007).[3] "Halogen dance reactions—A review." Chemical Society Reviews.[3]

- Schlosser, M. (2005). "The 'Halogen Dance' – A molecular tango." Angewandte Chemie International Edition. (Foundational text on the mechanism described in Section 2.1).

-

Xu, H., et al. (2015). "Recent advances in the synthesis of fluorinated molecules via C–H activation." Chemical Society Reviews.[3]

- Ertl, P., et al. (2009). "The role of halogen bonding in drug discovery." Journal of Medicinal Chemistry. (Supports Section 1.1).

-

Bennett, B. J., et al. (2021). "Modeling a halogen dance reaction mechanism: A density functional theory study." Journal of Computational Chemistry.

Sources

Navigating the Steric and Electronic Maze: A Technical Guide to the Reactivity of Tetrasubstituted Benzene Rings

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrasubstituted benzene ring is a privileged scaffold in medicinal chemistry and materials science, yet its synthesis and further functionalization present formidable challenges. The dense arrangement of substituents creates a complex interplay of electronic and steric effects that can defy classical predictive models for aromatic reactivity. This in-depth technical guide provides a comprehensive analysis of the reactivity patterns of these intricate structures. We will dissect the governing principles behind electrophilic and nucleophilic aromatic substitution, benzylic functionalization, and cross-coupling reactions, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

The Core Challenge: Decoding the Interplay of Substituent Effects

The reactivity of a tetrasubstituted benzene ring is not merely the sum of its parts. The four substituents engage in a complex dialogue of inductive and resonance effects, which can be either synergistic or antagonistic.[1] Furthermore, the sheer physical presence of these groups introduces significant steric hindrance, often overriding electronic preferences to dictate the regiochemical outcome of a reaction.[2]

A successful synthetic strategy hinges on a nuanced understanding of these competing factors. The first step in predicting the outcome of a reaction is to classify each substituent according to its electronic properties (activating or deactivating) and its directing influence (ortho, para, or meta).

Table 1: Classification and Relative Strength of Common Substituents in Electrophilic Aromatic Substitution (EAS)

| Category | Substituent | Nature | Directing Effect |

| Strongly Activating | -NH₂, -NHR, -NR₂ | Strong π-donor | Ortho, Para |

| -OH, -O⁻ | Strong π-donor | Ortho, Para | |

| Moderately Activating | -OR, -OCOR | Moderate π-donor | Ortho, Para |

| Weakly Activating | -Alkyl (e.g., -CH₃) | Inductive donor | Ortho, Para |

| Weakly Deactivating | -F, -Cl, -Br, -I | Inductive withdrawer, π-donor | Ortho, Para |

| Moderately Deactivating | -C(=O)R, -C(=O)OR | Inductive & Resonance withdrawer | Meta |

| -SO₃H, -CN | Inductive & Resonance withdrawer | Meta | |

| Strongly Deactivating | -NO₂ | Inductive & Resonance withdrawer | Meta |

| -NR₃⁺ | Strong Inductive withdrawer | Meta |

This table provides a general hierarchy. The specific reaction conditions can sometimes modulate these effects.

Electrophilic Aromatic Substitution (EAS): A Battle for Position

Electrophilic aromatic substitution is the cornerstone of benzene functionalization.[3] In a tetrasubstituted ring, the position of attack is determined by a consensus—or conflict—among the existing substituents.

Predicting Regioselectivity: A Decision Framework

When multiple substituents are present, the following principles generally apply:

-

The most powerful activating group dictates the directing effect. [4] If there is a strongly activating group, it will predominantly direct the incoming electrophile to its ortho and para positions.

-

Synergistic effects lead to high regioselectivity. When multiple substituents direct to the same open position, the reaction is often highly selective.

-

Antagonistic effects require careful consideration. When directing effects are in opposition, a mixture of products is likely. The relative power of the directing groups and steric hindrance become the deciding factors.

The following DOT graph illustrates a simplified decision-making process for predicting the major product in an EAS reaction on a tetrasubstituted benzene ring.

Caption: The two-step addition-elimination mechanism of SNAr.

Experimental Protocol: Amination of 4-Chloro-2-iodo-1-nitrobenzene

This protocol demonstrates the selective substitution of a chloride in the presence of an iodide, a consequence of the strong activating effect of the para-nitro group on the carbon bearing the chlorine.

Materials:

-

4-Chloro-2-iodo-1-nitrobenzene

-

Amine of choice (e.g., morpholine)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve 4-chloro-2-iodo-1-nitrobenzene (1.0 equivalent) in DMF. [6]2. Add the desired amine (1.2 equivalents) to the solution. [6]3. Add potassium carbonate (1.5 equivalents) to the reaction mixture. [6]4. Heat the mixture to 100 °C with stirring for 2-4 hours, monitoring the reaction progress by TLC. [6]5. After the reaction is complete, cool the mixture to room temperature and quench by adding a saturated aqueous solution of NH₄Cl. [6]6. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).

-

Wash the combined organic layers with water to remove DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

DMF as Solvent: A polar aprotic solvent like DMF is ideal for SNAr reactions as it can dissolve the ionic nucleophile and the organic substrate, and it does not solvate the nucleophile as strongly as a protic solvent, thus maintaining its reactivity. * Potassium Carbonate as Base: The base is required to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. A non-nucleophilic base like K₂CO₃ is chosen to avoid competing reactions. [6]* Elevated Temperature: While the nitro group activates the ring, SNAr reactions often require thermal energy to overcome the activation barrier for the initial nucleophilic attack.

Beyond the Ring: Functionalization of Benzylic Positions and Cross-Coupling Reactions

The reactivity of tetrasubstituted benzenes is not limited to the aromatic ring itself. The benzylic positions and any halide substituents offer valuable handles for further molecular elaboration, which is of particular interest in drug development.

Benzylic Functionalization

The C-H bonds at the benzylic position are weaker than other sp³ C-H bonds due to the resonance stabilization of the resulting benzylic radical. This makes them susceptible to radical-mediated reactions like bromination and oxidation.

Benzylic Bromination with N-Bromosuccinimide (NBS): NBS, in the presence of a radical initiator (like AIBN or light), is a highly selective reagent for brominating the benzylic position without affecting the aromatic ring. [4][7] Experimental Protocol: Benzylic Bromination of Isodurene (1,2,3,5-Tetramethylbenzene)

Materials:

-

Isodurene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (radical initiator)

-

Carbon tetrachloride (CCl₄)

-

Round-bottom flask with reflux condenser

-

Light source (e.g., a 100W lamp)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration setup

Procedure:

-

In a round-bottom flask, combine isodurene (1.0 equivalent), NBS (1.0 equivalent), and a catalytic amount of benzoyl peroxide in CCl₄.

-

Heat the mixture to reflux while irradiating with a light source.

-

Monitor the reaction by TLC. The reaction is complete when the dense NBS has been consumed and the lighter succinimide floats on the surface.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, then with water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the benzylic bromide.

Palladium-Catalyzed Cross-Coupling Reactions

For tetrasubstituted benzenes bearing a halide, palladium-catalyzed cross-coupling reactions are indispensable tools for forming new carbon-carbon and carbon-heteroatom bonds. [1]Despite the steric hindrance often present in these substrates, specialized ligands have been developed to facilitate these transformations.

Table 2: Common Cross-Coupling Reactions for Functionalizing Tetrasubstituted Aryl Halides

| Reaction Name | Coupling Partners | Catalyst/Ligand System (Examples) | Bond Formed | Relevance in Drug Development |

| Suzuki-Miyaura | Aryl-X + R-B(OR)₂ | Pd(OAc)₂, SPhos, XPhos [8] | C-C | Synthesis of biaryl cores, common in many pharmaceuticals. [9] |

| Buchwald-Hartwig | Aryl-X + H-NR₂ | Pd₂(dba)₃, BINAP, DavePhos | C-N | Installation of amine functionalities, crucial for solubility and target binding. |

| Sonogashira | Aryl-X + H-C≡C-R | PdCl₂(PPh₃)₂, CuI | C-C (sp) | Introduction of alkynes for further functionalization or as rigid linkers. |

| Heck | Aryl-X + Alkene | Pd(OAc)₂, P(o-tol)₃ | C-C (sp²) | Formation of substituted styrenes and other vinylarenes. |

The choice of ligand is critical when dealing with sterically hindered tetrasubstituted aryl halides. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are often employed to promote the oxidative addition of the aryl halide to the palladium center, which is typically the rate-limiting step in these reactions. [1][8]

Conclusion

The reactivity of tetrasubstituted benzene rings is a complex yet predictable field governed by the fundamental principles of organic chemistry. A thorough analysis of the interplay between electronic and steric effects allows for the rational design of synthetic routes to these valuable molecules. By mastering the nuances of electrophilic and nucleophilic aromatic substitution, and by leveraging the power of benzylic functionalization and modern cross-coupling chemistry, researchers can confidently navigate the synthetic challenges posed by these densely functionalized aromatic systems, paving the way for the discovery of new medicines and materials.

References

- Fiveable. (2025, September 15). Trisubstituted Benzenes: Additivity of Effects. Organic Chemistry Class Notes.

- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-2-iodo-1-nitrobenzene.

- Microwave-assisted aromatic nucleophilic substitution reaction of chloronitrobenzenes with amines in ionic liquids. (n.d.). Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.

- Nilova, A., Sibbald, P. A., et al. (2021, January 26). Regioselective Synthesis of 1,2,3,4-Tetrasubstituted Arenes by Vicinal Functionalization of Arynes Derived from Aryl(mes)iodonium Salts. PDXScholar.

- PubMed. (2021, April 26).

- Experiment 1: Friedel-Crafts Acylation. (n.d.).

- 13 Friedel-Crafts Acylation. (n.d.).

- Dong, G., et al. (n.d.).

- Fiveable. (2025, August 15). Synthesis of Polysubstituted Benzenes. Organic Chemistry Class Notes.

- Carey, F. A. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.

- Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. (2022, March 4). ACS Omega.

- PubMed. (2025, November 14).

- Theoretical Description of Substituent Effects in Electrophilic Aromatic Substitution Reactions. (2025, August 6).

- Martin, R., & Buchwald, S. L. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.

- Hornillos, V., et al. (n.d.). Catalytic Direct Cross-Coupling of Organolithium Compounds with Aryl Chlorides. Organic Chemistry Portal.

- Benzylic Bromination. (2024, February 10). Chemistry Steps.

- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.).

- Wang, H., et al. (2021, September 20).

- Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. (2020, November 14). MDPI.

- LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.

- Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). (2024, January 16). MDPI.

- The interplay between steric and electronic effects in S(N)2 reactions. (n.d.). PubMed.

- Ch17 Reactions of Aromatic Compounds. (n.d.).

- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry.

- BYJU'S. (n.d.).

- Chemia. (2022, March 28). Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3)

- Chad's Prep. (2018, September 14). 10.

- 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation. (n.d.).

- Improved syntheses of halogenated benzene-1,2,3,4-tetracarboxylic diimides. (n.d.).

- Hunt, I. (n.d.). Ch12: Substituent Effects. University of Calgary Department of Chemistry.

- LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.

- Chad's Prep. (2018, September 20). 18.

- Understanding the reactivity of polycyclic aromatic hydrocarbons and related compounds. (2020, April 1). Chemical Science.

- Chemistry of Benzene: Electrophilic Aromatic Substitution. (2022, December 12). Retrieved from a university pharmaceutical chemistry department.

- Catalytic and Highly Regioselective Cross-Coupling of Aromatic C−H Substrates. (2007, September 11). Journal of the American Chemical Society.

- Nucleophilic Arom

- STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (n.d.).

- Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. (n.d.). ChemRxiv.

- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC.

- Electrophilic aromatic substitution reactions of compounds with Craig-Möbius arom

- Using Computational Chemistry to Improve Students' Multidimensional Understanding of Complex Electrophilic Aromatic Substitution Reactions: Further Analysis of the Solvent Effect, Temperature Influence, and Kinetic Behaviors. (2021, September 21).

- Method for the halogenation of aromatic compounds. (n.d.).

- LibreTexts. (2015, July 18). 16.

- The Organic Chemistry Tutor. (2018, April 28). Halogenation of Alkenes & Halohydrin Formation Reaction Mechanism [Video]. YouTube.

- Halogenation-A Versatile Tool For Drug Synthesis-The Importance Of Developing Effective And Eco-Friendly Reaction Protocols. (2019, March 27).

- Halogenation reaction method. (n.d.).

- Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. (n.d.). PMC.

Sources

- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]

- 5. Aromatic Reactivity [www2.chemistry.msu.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Entry to 1,2,3,4-Tetrasubstituted Arenes through Addressing the “Meta Constraint” in the Palladium/Norbornene Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regioselective Synthesis of 1,2,3,4-Tetrasubstituted Arenes by Vicinal Functionalization of Arynes Derived from Aryl(Mes)iodonium Salts* - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on multi-halogenated benzene derivatives

Title: Strategic Functionalization of Multi-Halogenated Benzene Derivatives: A Guide to Site-Selectivity and Medicinal Utility

Executive Summary

Multi-halogenated benzene derivatives are not merely synthetic intermediates; they are high-value scaffolds in modern drug discovery and materials science.[1] Their utility stems from two distinct characteristics: (1) the ability to modulate physicochemical properties (lipophilicity, metabolic stability) via specific halogen substitution, and (2) their role as versatile platforms for divergent synthesis through site-selective functionalization.

For the medicinal chemist, the challenge lies in the selective manipulation of these poly-functionalized cores. This guide provides an in-depth technical analysis of the reactivity patterns, mechanistic nuances (such as the "Halogen Dance"), and validated protocols required to master these complex systems.

The Physicochemical Landscape

Before addressing synthesis, it is critical to understand why these motifs are selected. The introduction of multiple halogen atoms alters the electronic landscape of the benzene ring, creating specific vectors for non-covalent interactions.

The Sigma-Hole and Halogen Bonding

Unlike hydrogen bonds, which are electrostatic attractions between a proton and an electron-rich region, halogen bonds (X-bonds) arise from the anisotropic distribution of electron density on the halogen atom.

-

The Mechanism: The electron density on the halogen is not uniform. While the equatorial belt is electron-rich (nucleophilic), the region along the C-X bond axis (distal to the carbon) is electron-deficient. This positive cap is the

-hole .[1] -

Trend: The strength of the

-hole (and thus the X-bond) increases with polarizability: F < Cl < Br < I . -

Medicinal Relevance: This interaction is increasingly used to target carbonyl oxygens or backbone nitrogens in protein binding pockets, often providing a potency boost where a classical H-bond donor cannot be placed due to desolvation penalties.

Metabolic Blocking

Multi-halogenation is a premier strategy for blocking metabolic "hot spots."

-

Para-blockade: Substitution at the para position prevents CYP450-mediated hydroxylation.[1]

-

Electronic Deactivation: Highly fluorinated rings (e.g., pentafluorophenyl) are electron-deficient, reducing the propensity for oxidative metabolism on the ring itself.

Strategic Synthesis: Navigating Selectivity

The core synthetic challenge is site-selectivity .[1] When a substrate contains multiple halogen atoms (e.g., 1,2,4-tribromobenzene), which one reacts first?

Hierarchy of Reactivity (C-X Bond Activation)

In metal-catalyzed cross-couplings (Pd, Ni) and Lithium-Halogen (Li-Hal) exchange, the general order of reactivity is governed by bond dissociation energy (BDE):

[1]-

Different Halogens: In 1-bromo-4-chlorobenzene, Pd(0) will exclusively insert into the C-Br bond.[1]

-

Identical Halogens: Selectivity is governed by sterics and electronics .

-

Sterics: The least hindered position reacts first (e.g., C4 in 1,2,4-tribromobenzene).

-

Electronics: The most electron-deficient position (often ortho to another halogen or electron-withdrawing group) reacts fastest in

or Li-Hal exchange.[1]

-

The Halogen Dance (HD) Reaction

The Halogen Dance is a base-catalyzed migration of halogen atoms on an aromatic ring.[2][3] It is both a powerful tool and a potential trap.

-

Mechanism: It proceeds via a lithiation-migration-equilibration sequence.[1]

-

Deprotonation: A hindered base (LDA, LiTMP) removes the most acidic proton (usually ortho to a halogen).

-

Li-Hal Exchange: The resulting lithiated species attacks a halogen on a neighboring molecule (intermolecular) or rearranges (intramolecular), effectively "moving" the halogen.

-

Thermodynamic Sink: The reaction cascades until the most thermodynamically stable lithiated species is formed. This is almost always the species where the lithium is stabilized by adjacent heteroatoms or halogens (the "ortho-effect") or where steric clash is minimized.

-

Diagram 1: The Halogen Dance Mechanism This diagram illustrates the transformation of 1,2,4-tribromobenzene to the thermodynamically stable 1,3,5-isomer.

Caption: The base-catalyzed rearrangement of 1,2,4-tribromobenzene to the 1,3,5-isomer driven by thermodynamic stability.

Experimental Protocols

These protocols are designed for high reproducibility. Ensure all glassware is flame-dried and reactions are performed under an inert atmosphere (Ar/N2).

Protocol A: Site-Selective Suzuki-Miyaura Coupling

Target: Selective functionalization of the least hindered bromide in a poly-bromo system.[1]

Rationale: This protocol utilizes steric control.[4][5] By using a bulky ligand (e.g., SPhos) and a mild base, oxidative addition occurs preferentially at the sterically most accessible C-Br bond.

Materials:

-

Substrate: 1,2,4-Tribromobenzene (1.0 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%)[1]

-

Ligand: SPhos (4 mol%)[1]

-

Base: K₃PO₄ (2.0 equiv)[1]

-

Solvent: Toluene/Water (10:1)[1]

Step-by-Step:

-

Setup: Charge a Schlenk tube with 1,2,4-tribromobenzene (315 mg, 1.0 mmol), phenylboronic acid (134 mg, 1.1 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

-

Inertion: Evacuate and backfill with Argon three times.

-

Solvent Addition: Add degassed Toluene (4 mL) and Water (0.4 mL) via syringe.

-

Reaction: Seal the tube and heat to 60°C for 12 hours. Note: Lower temperature (60°C vs 100°C) enhances selectivity for the 4-position over the 1- and 2-positions.[1]

-

Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography (Hexanes) yields 4-bromo-3-chlorobiphenyl (if starting with mixed halo) or the specific 4-substituted product.[1]

Protocol B: The Halogen Dance (Isomerization)

Target: Synthesis of 1,3,5-Tribromobenzene from 1,2,4-Tribromobenzene.

Rationale: This reaction uses a catalytic amount of base to shuttle halogens until the system reaches its thermodynamic minimum (the symmetrical 1,3,5-isomer).

Materials:

-

Substrate: 1,2,4-Tribromobenzene (10 mmol)

-

Base: Potassium tert-butoxide (KOtBu) (0.5 equiv) - Catalytic amount is key.[1]

-

Amine: 2,2,6,6-Tetramethylpiperidine (TMP) (0.1 equiv)

-

Solvent: THF (anhydrous)

Step-by-Step:

-

Preparation: In a flame-dried flask under Argon, dissolve 1,2,4-tribromobenzene (3.15 g, 10 mmol) in anhydrous THF (50 mL).

-

Initiation: Add TMP (141 mg, 1 mmol) followed by KOtBu (561 mg, 5 mmol).

-

Reaction: Stir the mixture at Room Temperature for 24 hours. The dark color indicates the formation of charge-transfer complexes and lithiated intermediates.

-

Quench: Pour the mixture into dilute acidic water (0.1 M HCl) to protonate the final lithiated species.

-

Isolation: Extract with diethyl ether. The 1,3,5-isomer is significantly less soluble than the starting material and can often be purified by recrystallization from ethanol/hexanes.

Data Summary: Selectivity Trends

| Substrate | Reagent/Conditions | Major Product | Selectivity Driver |

| 1-Bromo-4-chlorobenzene | Pd(PPh₃)₄, Ar-B(OH)₂ | 4-Chloro-biphenyl | Bond Energy (Br < Cl) |

| 1,2,4-Tribromobenzene | Pd(SPhos), Ar-B(OH)₂ | 4-Substituted | Sterics (C4 is least hindered) |

| 1,2,4-Tribromobenzene | LDA, then H₂O | 1,3,5-Tribromobenzene | Thermodynamics (Halogen Dance) |

| 1,3-Dichloro-2-iodobenzene | i-PrMgCl (Turbo Grignard) | 2-Magnesio-1,3-dichloro | Bond Energy (I < Cl) |

Visualization of Selectivity Logic

Diagram 2: Decision Tree for Functionalizing Poly-Halogenated Benzenes

Caption: Strategic decision tree for selecting reaction conditions based on substrate symmetry and desired regioselectivity.

References

-

Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen dance reactions—A review. Chemical Society Reviews. Link

-

Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.[1] Chemical Reviews.[4] Link[1]

-

Bunnett, J. F. (1972).[7] Base-catalyzed halogen dance, and other reactions of aryl halides.[7] Accounts of Chemical Research.[7] Link[1]

-

Phipps, R. J., et al. (2021). Ion-Pairing in Site-Selective Cross-Coupling.[1] Journal of the American Chemical Society.[7] Link[1][8]

-

Metrangolo, P., & Resnati, G. (2012). Halogen Bonding in Crystal Engineering. Wiley-VCH.[1] (Contextual Reference for Sigma-Hole theory).

Sources

- 1. Hexaphenylbenzene - Wikipedia [en.wikipedia.org]

- 2. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]

- 3. Halogen_dance_rearrangement [chemeurope.com]

- 4. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]

Unlocking the Power of Halogens in Aromatic Systems: A Guide to Electronic and Steric Effects in Drug Design

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of hydrogen with a halogen atom on an aromatic ring is one of the most powerful and frequently employed strategies in modern medicinal chemistry. For decades, halogens were primarily considered as tools to modulate lipophilicity and steric bulk.[1][2][3] However, a contemporary understanding reveals a far more nuanced and complex role. Halogens exert a unique combination of electronic and steric effects that profoundly influence molecular recognition, reactivity, and pharmacokinetic profiles. This guide provides an in-depth exploration of these effects, moving from foundational electronic principles to the cutting-edge application of halogen bonding in rational drug design. It is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of halogenation to optimize ligand-target interactions and develop next-generation therapeutics.

The Foundational Dichotomy: Unraveling the Dual Electronic Nature of Halogens

The defining characteristic of halogens on an aromatic system is their dualistic electronic behavior, a consequence of two opposing forces: the inductive effect and the resonance effect.[4][5]

-

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma (σ) bond framework.[6][7][8] This effect is strongest for fluorine and decreases down the group (F > Cl > Br > I). This electron withdrawal deactivates the ring, making it less nucleophilic and thus less reactive towards electrophilic attack compared to unsubstituted benzene.[6][9][10]

-

Resonance (Mesomeric) Effect (+M): Halogens possess lone pairs of electrons in their valence p-orbitals, which can be delocalized into the aromatic π-system.[6][8][10] This donation of electron density increases the electron density at the ortho and para positions of the ring.[10] The efficiency of this resonance donation is dependent on the orbital overlap between the halogen's p-orbital and the carbon's 2p-orbital of the ring. The smaller size of fluorine allows for better orbital overlap compared to the larger halogens, but its extreme electronegativity still makes its inductive effect dominant.[6]

Crucially, for all halogens, the electron-withdrawing inductive effect is stronger than the electron-donating resonance effect.[5][10] This net withdrawal of electron density is the reason why halogens are considered deactivating substituents in the context of electrophilic aromatic substitution.[4][9]

Caption: Opposing electronic effects of a halogen on an aromatic ring.

Impact on Aromatic Reactivity: The "Deactivating Director" Paradox

The interplay of inductive and resonance effects leads to a unique outcome in electrophilic aromatic substitution (EAS): halogens are deactivating, yet they direct incoming electrophiles to the ortho and para positions.[4][11][12]

Causality Behind the Directing Effect: The regioselectivity of an EAS reaction is determined by the stability of the carbocation intermediate, known as the arenium ion or sigma complex.

-

Ortho/Para Attack: When an electrophile attacks at the ortho or para position, one of the resonance structures of the resulting arenium ion places the positive charge on the carbon atom directly bonded to the halogen.[4][11] In this specific configuration, the halogen can use one of its lone pairs to form a π-bond with the adjacent carbocation, creating an additional, more stable resonance structure (a halonium ion) where all atoms have a full octet.[4][11] This resonance stabilization, although not enough to make the ring "activated," significantly lowers the activation energy for ortho and para pathways compared to the meta pathway.[10]

-

Meta Attack: In contrast, if the electrophile attacks at the meta position, the positive charge in the arenium ion is never located on the carbon bearing the halogen substituent.[4][11] Consequently, the halogen cannot provide this crucial resonance stabilization. The intermediate is therefore of higher energy, and the reaction proceeds much more slowly.

Therefore, while the overall reaction rate is slower than that of benzene (deactivation due to the dominant -I effect), the reaction preferentially proceeds through the lower-energy transition states leading to ortho and para products.[5][10]

Caption: Relative stability of intermediates in electrophilic aromatic substitution.

Halogen Bonding: A Paradigm Shift in Molecular Recognition

Beyond the classical electronic effects that influence covalent bond formation, halogens (Cl, Br, and I) can participate in a highly directional, non-covalent interaction known as a halogen bond (XB).[1][3][13] This interaction has emerged as a revolutionary tool in rational drug design.[3][14]

The Origin of the Halogen Bond: The σ-hole Contrary to what electronegativity alone would suggest, a covalently bonded halogen atom exhibits an anisotropic distribution of electron density.[15] This results in a region of positive electrostatic potential, termed the "σ-hole," located on the halogen atom along the axis of the covalent bond (e.g., C-X).[16] This electropositive crown can interact favorably with a Lewis base (an electron donor), such as a carbonyl oxygen or a nitrogen atom in a protein backbone or side chain.[14][17]

Key Characteristics:

-

Strength: The strength of the halogen bond increases with the polarizability and size of the halogen atom (I > Br > Cl >> F).[3][18] Fluorine, due to its low polarizability and high electronegativity, is generally not considered a significant halogen bond donor.[16]

-

Directionality: Halogen bonds are highly directional, with an optimal interaction geometry where the C-X···Y angle is approximately 180°.[13] This directionality provides a level of specificity comparable to hydrogen bonding, making it invaluable for achieving ligand-receptor selectivity.[3]

-

Application in Drug Design: Halogen bonds are now intentionally engineered to enhance binding affinity and selectivity.[3] They can stabilize protein-ligand complexes, fill hydrophobic pockets, and provide crucial interactions where a hydrogen bond donor may not be available.[3][16]

Caption: The formation of a halogen bond via the σ-hole interaction.

Steric Effects: The Influence of Size and Shape

The size of the halogen atom, described by its van der Waals radius, introduces steric effects that can significantly influence molecular conformation and interactions.

-

Conformational Control: A bulky halogen substituent can restrict the rotation of adjacent groups, locking the molecule into a specific, biologically active conformation. This can be a key strategy for improving binding affinity by reducing the entropic penalty of binding.

-

Filling Hydrophobic Pockets: Halogen atoms are lipophilic and can effectively occupy small hydrophobic cavities within a protein's binding site, enhancing binding affinity through favorable van der Waals interactions.[16]

-

Steric Hindrance: While often beneficial, steric bulk can also be detrimental. An ortho-halogen may sterically hinder the desired binding mode or block access to a key interaction point. The steric effect is often the reason why para-substituted products are favored over ortho-substituted ones in EAS reactions, even though both positions are electronically activated.[19]

Table 1: Comparison of Halogen Properties

| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling) | Polarizability (ų) | Halogen Bond Donor Strength |

| Fluorine (F) | 1.47 | 3.98 | 0.56 | Negligible |

| Chlorine (Cl) | 1.75 | 3.16 | 2.18 | Weak |

| Bromine (Br) | 1.85 | 2.96 | 3.05 | Moderate |

| Iodine (I) | 1.98 | 2.66 | 4.7 | Strong |

Integrated Applications in Drug Discovery and Development

The strategic incorporation of halogens is a cornerstone of lead optimization, primarily through the modulation of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[16]

-

Improved Membrane Permeability: Increasing the lipophilicity of a drug candidate by adding halogens can enhance its ability to cross biological membranes, improving oral absorption and bioavailability.[1][2]

-

Metabolic Stability: Halogenation at a metabolically labile position (e.g., a para-position on a phenyl ring susceptible to oxidation) can block metabolic enzymes like Cytochrome P450s, thereby increasing the drug's half-life and duration of action.[1][2]

-

Enhanced Binding Affinity & Selectivity: As discussed, the formation of specific halogen bonds can dramatically improve a ligand's affinity for its target and its selectivity over off-targets.[1][3] The ability to tune the strength of this interaction by switching from Cl to Br to I provides a powerful optimization tool.[3]

Experimental and Computational Methodologies

Validating and predicting the effects of halogenation requires a combination of experimental and computational approaches.

Experimental Protocol 1: Hammett Analysis for Quantifying Electronic Effects

The Hammett equation provides a robust method to quantify the electronic influence of substituents on the reactivity of aromatic systems.[20][21] It establishes a linear free-energy relationship between reaction rates (k) or equilibrium constants (K) and two parameters: the substituent constant (σ) and the reaction constant (ρ).[21]

Step-by-Step Methodology:

-

Compound Synthesis: Synthesize a series of aromatic compounds where the only variable is the halogen substituent (e.g., F, Cl, Br, I) at a specific position (meta or para). An unsubstituted (H) parent compound serves as the reference (k₀ or K₀).

-

Kinetic or Equilibrium Measurements: For the entire series, precisely measure the rate constant (k) or equilibrium constant (K) for a reaction of interest (e.g., hydrolysis of a benzoate ester, ionization of a benzoic acid).[20]

-

Data Plotting: Construct a Hammett plot by graphing log(k/k₀) or log(K/K₀) on the y-axis versus the appropriate Hammett substituent constant (σ) on the x-axis. σ values are well-established constants derived from the ionization of substituted benzoic acids.[22][23]

-

Analysis of the Reaction Constant (ρ):

-

Perform a linear regression on the data points. The slope of the line is the reaction constant, ρ.[20]

-

Sign of ρ: A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (negative charge buildup in the transition state). A negative ρ value signifies that the reaction is accelerated by electron-donating groups (positive charge buildup in the transition state).[23]

-

Magnitude of ρ: The magnitude of ρ reflects the sensitivity of the reaction to substituent effects.[20]

-

This protocol provides a self-validating system; a strong linear correlation (high R² value) confirms that the reaction mechanism is consistent across the series of halogenated compounds.[23] Deviations from linearity can indicate a change in the rate-determining step or reaction mechanism.[20]

Caption: Experimental workflow for Hammett analysis.

Experimental Protocol 2: X-ray Crystallography for Halogen Bond Characterization

X-ray crystallography is the definitive method for observing and characterizing halogen bonds in protein-ligand complexes.[15][24] It provides direct, high-resolution evidence of the interaction geometry.

Step-by-Step Methodology:

-

Crystallization: Prepare high-purity protein and the halogenated ligand. Co-crystallize the protein-ligand complex or soak the ligand into pre-formed apo-protein crystals.

-

Data Collection: Mount the crystal and expose it to a monochromatic X-ray beam. Collect the diffraction pattern, which contains information about the electron density distribution within the crystal.[24]

-

Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Build the atomic model of the protein-ligand complex into the map and refine it to achieve the best fit with the experimental data.[24]

-

Halogen Bond Analysis:

-

Distance Measurement: Measure the distance between the halogen atom (Cl, Br, or I) and the potential Lewis basic acceptor atom (e.g., O, N, S). A true halogen bond will have a distance shorter than the sum of the van der Waals radii of the two atoms.[14]

-

Angle Measurement: Measure the C-X···Y angle. A value close to 180° is a strong indicator of a directional σ-hole interaction.[15]

-

Visualization: Use molecular graphics software to visualize the interaction in the context of the binding pocket.

-

The quality of the final structure is validated by statistical parameters like the R-factor and R-free, ensuring the reliability of the observed interactions.

Computational Chemistry

Quantum mechanical (QM) calculations are essential for understanding the underlying physics of halogen effects.[15][25]

-

Electrostatic Potential (ESP) Maps: QM methods are used to calculate and visualize the molecular electrostatic potential on a molecule's surface. These maps clearly depict the positive σ-hole on the halogen and the negative belt around its equator, providing a theoretical rationale for halogen bonding.[1][26]

-

Interaction Energy Calculations: High-level QM methods, such as coupled-cluster (CCSD(T)) or Møller–Plesset perturbation theory (MP2), can accurately calculate the binding energy of a halogen bond in a model system, allowing for a quantitative comparison of the strengths of different halogens.[27][28]

-

Quantum Mechanics/Molecular Mechanics (QM/MM): For large systems like protein-ligand complexes, QM/MM methods provide a balance of accuracy and computational cost. The ligand and key active site residues are treated with a high-level QM method, while the rest of the protein is treated with a more efficient MM force field.[13][15]

Conclusion

The role of halogens in aromatic systems is a rich and multifaceted field, critical to modern drug discovery. A sophisticated understanding that moves beyond simple notions of lipophilicity to embrace the subtle interplay of inductive and resonance effects, steric bulk, and the powerful, directional nature of halogen bonding is essential for today's medicinal chemist. By leveraging the experimental and computational tools described herein, researchers can rationally design and optimize halogenated molecules, enhancing their potency, selectivity, and pharmacokinetic properties to create safer and more effective medicines.

References

-

Small change for a big improvement – halogen bonds and drug discovery. (2013, January 18). HITS. [Link]

-

Why are halogens ortho- para- directors?. (2018, March 5). Master Organic Chemistry. [Link]

-

Halogen Bonding: A New Frontier in Medicinal Chemistry. (2025, January 12). ResearchGate. [Link]

-

Video: ortho–para-Directing Deactivators: Halogens. (2023, April 30). JoVE. [Link]

-

Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. (n.d.). PMC. [Link]

-

Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. (2013, December 28). ACS Publications. [Link]

-

Why are halogens important in the pharmaceutical industry?. (n.d.). TutorChase. [Link]

-

Halogen bonding for rational drug design and new drug discovery. (2012, March 30). Taylor & Francis. [Link]

-

Halogens are deactivating but 'o, p' directive. Give reasons. (2019, March 12). Brainly.in. [Link]

-

Why are halogens ortho para directing even though deactivating?. (2013, October 16). Chemistry Stack Exchange. [Link]

-

(PDF) Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. (2025, October 20). ResearchGate. [Link]

-

Why Are Halogens Ortho Para Directors yet Deactivators?. (2023, July 31). Chemistry Steps. [Link]

-

16.5: An Explanation of Substituent Effects. (2022, September 24). Chemistry LibreTexts. [Link]

-

Ch12: Substituent Effects. (n.d.). Department of Chemistry, University of Calgary. [Link]

-

Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (2012, November 12). ACS Publications. [Link]

-

Inductive and Resonance (Mesomeric) Effects. (n.d.). Chemistry Steps. [Link]

-

16.4 Substituent Effects in Electrophilic Substitutions. (2023, September 20). OpenStax. [Link]

-

16.5: An Explanation of Substituent Effects. (2023, October 27). Chemistry LibreTexts. [Link]

-

Halogen and inductive effect. (2016, February 2). Chemistry Stack Exchange. [Link]

-

What is the effect of halogen in the activity of a ring?. (2018, April 7). Quora. [Link]

-

Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). MSU chemistry. [Link]

-

(PDF) Halogenation-A Versatile Tool For Drug Synthesis-The Importance Of Developing Effective And Eco-Friendly Reaction Protocols. (2019, March 27). ResearchGate. [Link]

-

Comparison of QM Methods for the Evaluation of Halogen−π Interactions for Large-Scale Data Generation. (n.d.). PMC. [Link]

-

The Halogen Bond in Weakly Bonded Complexes and the Consequences for Aromaticity and Spin-Orbit Coupling. (n.d.). PMC. [Link]

-

halogens as directing groups. (2020, January 18). YouTube. [Link]

-

Synthetic Access to Aromatic α-Haloketones. (2022, June 2). MDPI. [Link]

-

Quantifying the impact of halogenation on intermolecular interactions and binding modes of aromatic molecules. (2023, June 13). UCL Discovery. [Link]

-

Quantum Mechanical Studies of Three Aromatic Halogen-Substituted Bioactive Sulfonamidobenzoxazole Co. (2019, November 11). ResearchGate. [Link]

-

A QM-AI Approach for the Acceleration of Accurate Assessments of Halogen-π Interactions by Training Neural Networks. (2025, November 25). ACS Publications. [Link]

-

Halogen bonding (X-bonding): A biological perspective. (n.d.). PMC. [Link]

-

Halogen Bonding in Haspin-Halogenated Tubercidin Complexes: Molecular Dynamics and Quantum Chemical Calculations. (2022, January 21). MDPI. [Link]

-

Elemental Sulfur-Mediated Aromatic Halogenation. (n.d.). Organic Chemistry Portal. [Link]

-

X-ray crystal structures of Cl⋯O/N halogen-bonded complexes reported to.... (n.d.). ResearchGate. [Link]

-

Hammett equation. (n.d.). Wikipedia. [Link]

-

X-ray crystallography. (n.d.). Wikipedia. [Link]

-

On the Importance of Halogen Bonding Interactions in Two X-ray Structures Containing All Four (F, Cl, Br, I) Halogen Atoms. (2021, November 18). MDPI. [Link]

-

Depiction of the halogen-bonding motif from the X-ray crystal structure.... (n.d.). ResearchGate. [Link]

-

Hammett equation. (n.d.). chemeurope.com. [Link]

-

26.6: Correlations of Structure with Reactivity of Aromatic Compounds. (2021, July 31). Chemistry LibreTexts. [Link]

-

Is Hammett Correlation of Dipole Moments of mono-Substituted Benzenes Helpful to Distinguish o,p-Directing Groups from m-Directing Groups?. (n.d.). Oriental Journal of Chemistry. [Link]

-

Capturing electronic substituent effect with effective atomic orbitals. (2025, April 29). RSC Publishing. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tutorchase.com [tutorchase.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Video: ortho–para-Directing Deactivators: Halogens [jove.com]

- 5. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]

- 6. Why Are Halogens Ortho Para Directors yet Deactivators? - Chemistry Steps [chemistrysteps.com]

- 7. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 8. Aromatic Reactivity [www2.chemistry.msu.edu]

- 9. brainly.in [brainly.in]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Halogen bonding (X-bonding): A biological perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Small change for a big improvement â halogen bonds and drug discovery - HITS [h-its.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. The Halogen Bond in Weakly Bonded Complexes and the Consequences for Aromaticity and Spin-Orbit Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. Hammett equation - Wikipedia [en.wikipedia.org]

- 21. Hammett_equation [chemeurope.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Capturing electronic substituent effect with effective atomic orbitals - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP01299F [pubs.rsc.org]

- 24. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 25. esisresearch.org [esisresearch.org]

- 26. On the Importance of Halogen Bonding Interactions in Two X-ray Structures Containing All Four (F, Cl, Br, I) Halogen Atoms [mdpi.com]

- 27. Comparison of QM Methods for the Evaluation of Halogen−π Interactions for Large-Scale Data Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

A Senior Application Scientist’s Guide to Regiochemistry in the Synthesis of Highly Substituted Benzenes

Introduction: Beyond Random Functionalization—The Imperative of Precision

In the realms of medicinal chemistry and materials science, the precise architecture of a molecule dictates its function. For aromatic compounds, particularly highly substituted benzenes, the spatial arrangement of substituents—the regiochemistry—is not a trivial detail; it is the very heart of molecular efficacy. An acetylsalicylic acid molecule is only aspirin if the acetyl and carboxylic acid groups are ortho to each other. A subtle shift to a meta or para arrangement results in a completely different, and likely inactive, compound. The challenge for the synthetic chemist, therefore, is not merely to append functional groups to a benzene core, but to do so with absolute positional control.

This guide moves beyond textbook summaries to provide a deep, mechanistic understanding of the strategies employed to achieve complete regiochemical control in the synthesis of complex benzenes. We will explore the foundational principles of directing effects and delve into modern, sophisticated techniques that offer unprecedented precision. This document is structured to serve as a practical and theoretical resource for researchers navigating the intricate landscape of aromatic synthesis, emphasizing the causality behind experimental choices to empower logical and effective synthetic design.

Part 1: The Foundational Principles of Electrophilic Aromatic Substitution (EAS)

The cornerstone of benzene functionalization is Electrophilic Aromatic Substitution (EAS).[1][2] Understanding its mechanism and the factors governing its regioselectivity is fundamental to any rational synthetic design.

The Mechanism: An Attack on the π-System

The EAS reaction proceeds via a two-step mechanism. First, the electron-rich π-system of the benzene ring acts as a nucleophile, attacking a potent electrophile (E+). This initial attack is the rate-determining step and transiently disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.[1][3] In the second step, a weak base removes a proton from the sp³-hybridized carbon, restoring aromaticity and yielding the substituted product.[1]

Caption: General Mechanism of Electrophilic Aromatic Substitution (EAS).

The Core of Regiocontrol: Substituent Directing Effects

When a substituent is already present on the ring, it fundamentally alters the electron density distribution and dictates the position of subsequent substitutions.[3][4] This "directing effect" is the primary tool for achieving regioselectivity in classical syntheses. Substituents are broadly categorized as either ortho, para-directors or meta-directors.[5][6][7][8][9][10]

-

Ortho, Para-Directors: These groups direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves.

-

Meta-Directors: These groups direct incoming electrophiles to the positions meta to themselves.[9]

This directing influence is not arbitrary; it is a direct consequence of the stability of the sigma complex intermediate formed during the reaction.[9][10]

-

For Ortho/Para Directors: These groups are electron-donating and can effectively stabilize the positive charge of the arenium ion, particularly when the electrophile adds to the ortho or para positions.[11] This stabilization lowers the activation energy for the formation of these intermediates, making these pathways kinetically favored.[12]

-

For Meta Directors: These groups are electron-withdrawing. Attack at the ortho or para positions would place the positive charge of the arenium ion directly adjacent to the electron-withdrawing group—a highly destabilizing interaction. The meta attack pathway avoids this unfavorable arrangement, making it the least disfavored (and thus major) pathway, even though the overall reaction is slower than with benzene itself.[11]

Activating vs. Deactivating Groups: The Interplay of Inductive and Resonance Effects

The directing effect of a substituent is governed by the combination of two electronic effects: the inductive effect and the resonance effect.[3][7][13]

-

Inductive Effect (I): This effect operates through the sigma bond framework and is related to the electronegativity of the atoms. Electron-withdrawing groups (like -CF₃, -NR₃⁺) pull electron density from the ring (-I effect), deactivating it. Electron-donating alkyl groups push electron density into the ring (+I effect), activating it.[13]

-

Resonance Effect (M or R): This effect operates through the π-system and involves the delocalization of lone pairs or π-electrons. Groups with lone pairs adjacent to the ring (like -OH, -NH₂) can donate electron density into the ring (+M effect), strongly activating it, especially at the ortho and para positions.[11][14] Groups with π-bonds to electronegative atoms (like -NO₂, -C=O) withdraw electron density from the ring (-M effect), strongly deactivating it.[11]

The overall effect of a substituent is the sum of these two competing forces.

| Substituent Group | Example | Nature of Group | Directing Effect | Dominant Electronic Effect |

| Strongly Activating | -NH₂, -OH, -OR | Electron Donating | ortho, para | +M (Resonance Donation) |

| Moderately Activating | -NHCOR, -OCOR | Electron Donating | ortho, para | +M (Resonance Donation) |

| Weakly Activating | -R (Alkyl), -Ar | Electron Donating | ortho, para | +I (Inductive Donation) |

| Weakly Deactivating | -F, -Cl, -Br, -I | Electron Withdrawing | ortho, para | -I (Inductive) > +M (Resonance) |

| Moderately Deactivating | -C(=O)H, -C(=O)R | Electron Withdrawing | meta | -M (Resonance Withdrawal) |

| Strongly Deactivating | -NO₂, -CN, -SO₃H, -CF₃ | Electron Withdrawing | meta | -M and/or -I (Withdrawal) |

Note on Halogens: Halogens are a unique case. They are deactivating due to their strong -I effect but are ortho, para-directing because their +M effect (lone pair donation) can stabilize the arenium ion for ortho and para attack, but not meta attack.[8]

Part 2: Strategic Methodologies for Absolute Regiocontrol

Relying solely on inherent directing effects is often insufficient for synthesizing highly substituted benzenes, especially when the desired isomer is sterically hindered or electronically disfavored. Advanced strategies are required to override these natural tendencies.

The Use of Blocking Groups: A Reversible Diversion

A powerful strategy involves temporarily installing a "blocking group" to prevent reaction at a specific site.[15] The sulfonic acid group (-SO₃H) is an ideal blocking group because its installation (sulfonation) and removal (desulfonation) are reversible.[15][16][17]

This strategy allows a chemist to direct a subsequent substitution to a position that would otherwise be minor. For example, to synthesize ortho-nitrotoluene from toluene, direct nitration would yield a mixture of ortho and para products, with the para isomer often favored due to less steric hindrance. By first sulfonating toluene, the bulky -SO₃H group preferentially blocks the para position. Subsequent nitration is then forced to occur at the available ortho position. Finally, the sulfonic acid group is removed by heating with dilute acid, yielding the desired ortho-nitrotoluene as the major product.[15][17][18]

Caption: Workflow for regiocontrol using a reversible blocking group.

Nucleophilic Aromatic Substitution (SNAr): An Orthogonal Approach

While EAS involves electrophilic attack on an electron-rich ring, Nucleophilic Aromatic Substitution (SNAr) operates under the opposite principle: nucleophilic attack on an electron-poor ring.[19] This provides an entirely different and complementary strategy for regiocontrol. The SNAr mechanism requires two key features on the aromatic ring:

-

A good leaving group (typically a halide).

-

At least one strong electron-withdrawing group (like -NO₂) positioned ortho or para to the leaving group.[19][20]

The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate called a Meisenheimer complex.[20] The presence of the ortho or para electron-withdrawing group is crucial for stabilizing this negative charge. The leaving group is then expelled to restore aromaticity. This method offers perfect regioselectivity, as the substitution occurs exclusively at the position of the leaving group.[20]

Modern Frontiers: C-H Activation and Directed Metalation

Recent decades have seen the rise of transition-metal-catalyzed C-H activation, a revolutionary approach that allows for the functionalization of C-H bonds previously considered unreactive.[21][22] The key to regioselectivity in these reactions is the use of a directing group (DG) .

-

ortho C-H Activation (Directed ortho Metalation - DoM): This is the most established C-H activation strategy. A functional group on the benzene ring (e.g., amide, pyridine) acts as a Lewis base, coordinating to a transition metal catalyst (e.g., Palladium, Rhodium).[23] This coordination event brings the metal center into close proximity to the ortho C-H bond, facilitating its cleavage through the formation of a stable five- or six-membered metallacycle intermediate.[21] This pre-organization makes the ortho C-H bond exceptionally reactive, leading to highly selective functionalization at that position.

-

meta and para C-H Activation: Directing functionalization to more remote meta or para positions is a significant challenge because it requires the formation of larger, less stable metallacycle intermediates.[21][24] Innovative solutions involve the design of specialized U-shaped templates or long, flexible directing groups that can bridge the distance from the coordination site to the target C-H bond.[25][26][27] These templates act as molecular scaffolds, precisely positioning the catalyst for remote C-H activation.

Caption: Regiocontrol in C-H activation via directing groups and templates.

Constructing the Ring: Cycloaddition Strategies

An alternative to substituting a pre-existing benzene ring is to construct it from acyclic precursors with the desired substituents already in place. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for this purpose.[28] For example, reacting a substituted diene (like a 2-pyrone) with a substituted alkyne (the dienophile) can lead to a bicyclic intermediate that readily eliminates a small molecule (like CO₂) to form a highly substituted benzene ring.[28][29] The regiochemistry of the final product is determined by the substitution patterns of the starting diene and dienophile, offering a convergent and highly controllable route to complex aromatic structures.[28][30]

Part 3: Practical Applications & Experimental Protocols

The true test of these principles lies in their application. Planning the synthesis of a polysubstituted benzene requires a retrosynthetic approach, carefully considering the directing effects of all substituents at each step.[31][32]

Case Study: Retrosynthetic Planning

Target: 4-Bromo-2-chloro-1-nitrobenzene

-

Final Step Analysis: The three groups are -Br (o,p-director), -Cl (o,p-director), and -NO₂ (m-director).

-

Could we add the -Br last? No, nitration of 1-bromo-3-chlorobenzene would be directed by two synergistic o,p-directors to the 4- and 6-positions, not the desired 2-position relative to the chloro group.

-

Could we add the -Cl last? No, chlorination of 4-bromo-1-nitrobenzene would be directed ortho to the bromine and meta to the nitro group, which is the correct position. This is a viable final step.

-

Could we add the -NO₂ last? Yes, nitration of 1-bromo-3-chlorobenzene would be directed to the 4-position (para to Cl, ortho to Br) and the 6-position (ortho to Cl, ortho to Br). The desired product would not be the major isomer.

-

-

Optimal Forward Synthesis: The most logical route begins with a meta-director to place the first two substituents correctly, followed by a reaction whose regiochemistry is controlled by both existing groups.

-

Step 1: Nitration of Benzene. Introduce the powerful meta-directing nitro group first.

-

Step 2: Bromination of Nitrobenzene. The nitro group directs the incoming bromine to the meta position, yielding 1-bromo-3-nitrobenzene.

-